N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide
Description
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide is a benzamide derivative featuring a 4-chloroindole moiety linked via an ethyl group to a 3,4-dimethoxy-substituted benzamide scaffold. The compound’s indole group may confer binding specificity, while the dimethoxybenzamide moiety could enhance solubility or metabolic stability compared to simpler analogs.
Properties
Molecular Formula |
C19H19ClN2O3 |
|---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
N-[2-(4-chloroindol-1-yl)ethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C19H19ClN2O3/c1-24-17-7-6-13(12-18(17)25-2)19(23)21-9-11-22-10-8-14-15(20)4-3-5-16(14)22/h3-8,10,12H,9,11H2,1-2H3,(H,21,23) |
InChI Key |
WPXLDAPQXSAJLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C=CC3=C2C=CC=C3Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Substitution Reactions: The 4-chloro substituent can be introduced via electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Coupling Reactions: The ethyl linkage is formed by coupling the indole derivative with an appropriate ethylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Halogenating agents like thionyl chloride, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of N-oxide derivatives or quinone-like structures.
Reduction: Formation of amine derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets:
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It can inhibit enzymes involved in cell signaling pathways, thereby modulating cellular responses.
Receptor Binding: The compound can bind to neurotransmitter receptors, affecting neurotransmission and potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares key structural and functional attributes of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide with structurally related benzamide derivatives:
Key Observations:
Substituent Impact on Activity :
- The 4-chloroindole group in the target compound distinguishes it from analogs like Propanil (3,4-dichlorophenyl) and Isoxaben (isoxazolyl). Indole derivatives are often associated with protease inhibition due to their planar aromatic structure and hydrogen-bonding capabilities . In contrast, dichlorophenyl or isoxazolyl groups in pesticides likely disrupt plant-specific pathways (e.g., photosynthesis or cellulose synthesis) .
- The 3,4-dimethoxybenzamide moiety is shared with N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide (), suggesting this group may enhance binding to viral proteases. Molecular dynamics simulations in highlight the importance of methoxy groups in stabilizing protein-ligand interactions.
Biological Targets :
- The target compound’s structural similarity to N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide suggests possible antiviral activity against cysteine proteases, as seen in monkeypox virus (MPXV) studies . In contrast, Propanil and Isoxaben act on plant-specific targets, reflecting divergent applications despite shared benzamide cores .
Research Findings and Mechanistic Insights
Antiviral Potential (Inferred from ):
- Molecular docking studies on MPXV cysteine protease identified N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide as a candidate with strong binding affinity (−8.9 kcal/mol).
- Hypothesis : Replacing the phenyl-carbamate group in the allylcarbamoyl analog with a 4-chloroindole-ethyl group may enhance hydrophobic interactions or π-π stacking with protease active sites.
Biological Activity
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in anti-inflammatory and antimicrobial applications. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula . The presence of the indole moiety is significant, as indole derivatives are known for their diverse biological activities.
Anti-inflammatory Activity
Research has indicated that compounds containing indole structures exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes. For instance, studies have shown that similar benzamide derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Compounds with similar structural features have demonstrated efficacy against various bacterial strains, suggesting a potential for development as an antimicrobial agent . The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
In Vitro Studies
In vitro studies have been conducted to assess the biological activity of related compounds. For example, a study reported that certain indole-based benzamides exhibited significant inhibition of cancer cell proliferation through apoptosis induction .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anti-inflammatory | Indole derivatives | Inhibition of COX enzymes; reduction of cytokines |
| Antimicrobial | Benzamide derivatives | Inhibition of bacterial growth |
| Anticancer | Indole-based benzamides | Induction of apoptosis in cancer cells |
Clinical Implications
The clinical implications of these findings suggest that this compound could be explored further in therapeutic contexts. The dual action against inflammation and microbial infections presents an opportunity for developing multi-target drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
